5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted pyridines with hydrazine derivatives, followed by cyclization and functionalization steps. For example, the reaction of 3-methylpyridine with hydrazine hydrate in the presence of a suitable catalyst can yield the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.
3-Methyl-1H-pyrazole-5-carboxylic acid: A related compound with a different substitution pattern on the pyrazole ring.
Pyrazoloquinolines: Compounds with a fused quinoline ring system, exhibiting different chemical properties and applications.
Uniqueness
5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the resulting electronic and steric effects. These characteristics influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5-6(3-9-4)10-11-7(5)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI Key |
FELAXBCDBKSEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)NN=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.